molecular formula C16H12N6O5 B611769 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) CAS No. 1222810-74-3

2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole)

Cat. No. B611769
M. Wt: 368.3
InChI Key: ZQPXNYLXYNRFNP-UHFFFAOYSA-N
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Description

“2,2’-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole)”, also known as VU591, is a chemical compound with the molecular formula C16H12N6O5 . It has a molecular weight of 368.30 g/mol . This compound is a selective, small-molecule ROMK inhibitor.


Molecular Structure Analysis

The compound has a bicyclic structure composed of a benzene ring and an imidazole ring . The InChI string representation of the molecule is InChI=1S/C16H12N6O5/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16/h1-6H,7-8H2,(H,17,19)(H,18,20) .


Chemical Reactions Analysis

While specific chemical reactions involving “2,2’-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole)” are not detailed in the retrieved sources, benzimidazole derivatives are known to exhibit a broad spectrum of biological activities .


Physical And Chemical Properties Analysis

The compound is a white to tan powder with a solubility of ≥12 mg/mL in DMSO . It has a molecular weight of 368.30 g/mol . The compound has 2 hydrogen bond donors and 7 hydrogen bond acceptors .

Scientific Research Applications

  • Potential as Energetic or Photoactive Materials : Bis(benzimidazol-2-yl-3-oxide)benzene derivatives, which are closely related to the compound , have potential applications as energetic or photoactive materials. A study demonstrated a high-yield preparation method for these compounds using microwave heating, indicating their significance in material science (Politano, Gran-Magano, & Leadbeater, 2021).

  • Protective Effects Against Oxidative and Nitrosative Stress : Bis-benzimidazole molecules have been shown to have protective effects against oxidative (H2O2) and nitrosative (SNP) stress in cellular models. This suggests their potential application in protecting cells from environmental stressors (Ouaket et al., 2021).

  • Synthesis and Characterization for Use in Polyimides : The synthesis and characterization of polyimides derived from diamine monomers containing bis-benzimidazole units have been explored, revealing their potential use in high-performance polymers due to their excellent mechanical properties and thermal stability (Liu et al., 2012; Chen & Zhang, 2014).

  • Complexation with Metal Ions for Biological Activity : Some bis-benzimidazole derivatives, including those similar to "2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole)", have been studied for their ability to form complexes with metal ions like ZnCl2, indicating their potential biological activity and applications in coordination chemistry (Tavman, 2003).

  • Antimicrobial and Antifungal Properties : Some bis-benzimidazole compounds have been evaluated for their antimicrobial and antifungal properties, showing effectiveness against a range of bacterial and fungal strains, which suggests their potential use in medical applications (Kopel et al., 2015; Molou et al., 2022).

Future Directions

Benzimidazole derivatives, including “2,2’-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole)”, have shown potential as anticancer therapeutics . Future research may focus on further exploring the anticancer properties of these compounds and developing them into effective targeted therapies.

properties

IUPAC Name

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O5/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16/h1-6H,7-8H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPXNYLXYNRFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657496
Record name 2,2'-[Oxybis(methylene)]bis(6-nitro-1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(Oxybis(methylene))bis(5-nitro-1H-benzo[d]imidazole)

CAS RN

1222810-74-3
Record name 2,2'-[Oxybis(methylene)]bis(6-nitro-1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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